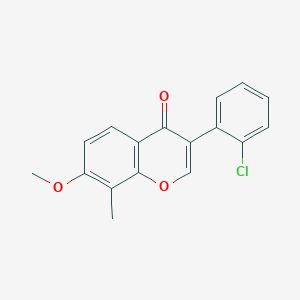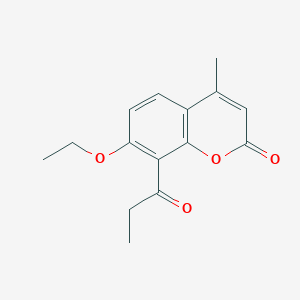
3-(diphenylphosphoryl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diphenylphosphoryl)-1,3-oxazolidin-2-one, commonly known as DPO, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used for the synthesis of various organic compounds and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of DPO involves the formation of a covalent bond with the target molecule. DPO contains a phosphorus atom, which can form a covalent bond with the nitrogen atom of the target molecule. This covalent bond formation leads to the inhibition of the target molecule's activity, which results in the desired biological effect.
Biochemical and Physiological Effects:
DPO has shown promising results in the treatment of various diseases, such as cancer, bacterial and viral infections, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DPO has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell walls and membranes. In addition, DPO has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
DPO has several advantages for lab experiments, such as its ease of synthesis, versatility, and high yield. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DPO has some limitations, such as its toxicity and potential side effects. It is important to handle DPO with caution and follow proper safety protocols to avoid any adverse effects.
未来方向
There are several future directions for the use of DPO in scientific research. One potential direction is the development of new synthetic methods for the synthesis of DPO and its derivatives. Another direction is the exploration of DPO's potential in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the use of DPO in material science, such as the synthesis of new polymers and materials, is also an area of future research.
合成方法
DPO can be synthesized using various methods, but the most common method involves the reaction of diphenylphosphine oxide with ethyl glyoxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DPO. The yield of DPO can be improved by using a suitable solvent and optimizing the reaction conditions.
科学研究应用
DPO has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various organic compounds, such as 2-oxazolidinones, β-lactams, and α-amino acids. DPO has also shown promising results in the treatment of various diseases, such as cancer, bacterial and viral infections, and inflammation.
属性
IUPAC Name |
3-diphenylphosphoryl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO3P/c17-15-16(11-12-19-15)20(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYRHUCVMNTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphoryl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)